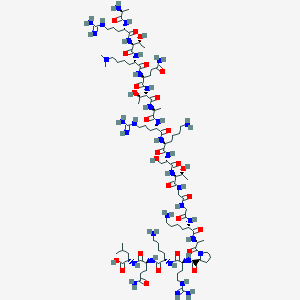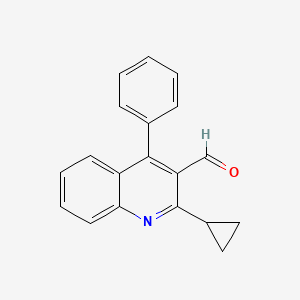
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Applications De Recherche Scientifique
Sequence Analysis and Protein Identification
The peptide sequence has been used in the identification and analysis of proteins. Specifically, it has been part of the amino terminal sequence determination in studies related to various proteins, including calf thymus histone 3. The sequence analysis provides insights into the structure and function of proteins and their role in biological processes. This application is crucial in understanding protein function, interactions, and the role of specific sequences in protein activity and stability (Olson et al., 1972).
Comparative Protein Structure Analysis
The sequence has been instrumental in comparative studies of protein structures. Such comparative analysis helps in understanding the evolutionary relationships between proteins from different species and can provide insights into the mechanisms of protein function. These analyses are essential in fields like molecular biology and bioinformatics, where understanding the structure-function relationship in proteins is fundamental (Uehara et al., 1980).
Insights into Histone Proteins
Research involving this peptide sequence has contributed to the understanding of histone proteins, which play a crucial role in the structural organization of DNA in the cell nucleus. Studies have detailed the amino acid sequences of various histone proteins, shedding light on their structure and potential modifications that can affect gene expression and chromatin dynamics (Strickland et al., 1977).
Understanding Protein Synthesis and Modification
The sequence is also significant in the study of protein synthesis and post-translational modifications. Understanding these processes is crucial for comprehending how proteins acquire their final structure and function, and how modifications can affect their activity. This knowledge is vital in fields like pharmacology and genetic engineering, where protein function manipulation is often required (Ogawa et al., 1969).
Propriétés
Formule moléculaire |
C93H171N35O27 |
|---|---|
Poids moléculaire |
2211.59 |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C93H171N35O27/c1-47(2)43-63(90(154)155)122-81(145)61(31-33-66(98)133)118-76(140)55(24-12-16-36-95)116-79(143)59(28-20-39-107-92(102)103)120-85(149)65-30-22-42-128(65)89(153)50(5)112-75(139)54(23-11-15-35-94)113-69(136)45-109-68(135)44-110-86(150)70(51(6)130)124-84(148)64(46-129)123-80(144)56(25-13-17-37-96)117-78(142)58(27-19-38-106-91(100)101)115-74(138)49(4)111-87(151)71(52(7)131)125-83(147)62(32-34-67(99)134)119-77(141)57(26-14-18-41-127(9)10)121-88(152)72(53(8)132)126-82(146)60(114-73(137)48(3)97)29-21-40-108-93(104)105/h47-65,70-72,129-132H,11-46,94-97H2,1-10H3,(H2,98,133)(H2,99,134)(H,109,135)(H,110,150)(H,111,151)(H,112,139)(H,113,136)(H,114,137)(H,115,138)(H,116,143)(H,117,142)(H,118,140)(H,119,141)(H,120,149)(H,121,152)(H,122,145)(H,123,144)(H,124,148)(H,125,147)(H,126,146)(H,154,155)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




